![molecular formula C17H23FN2O2 B5625589 4-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5625589.png)
4-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one
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Description
The compound belongs to a class of chemicals often studied for their potential therapeutic effects or as part of new material development. Although specific studies on this exact compound are scarce, research on similar compounds can provide insights into its potential properties and applications.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For example, similar pyrazole derivatives are synthesized using specific routes that help in the correct identification and characterization of research chemicals, indicating a detailed synthetic pathway may be crucial for the compound (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as different derivatives of fluorophenyl compounds, is typically determined using techniques like SC-XRD, which helps in identifying molecular configurations and orientations (Ashfaq et al., 2021). The structure affects the compound’s reactivity, interaction with biological molecules, and overall physicochemical properties.
Chemical Reactions and Properties
Similar compounds undergo various chemical reactions, including reductive amination and halogenation, influencing their chemical behavior and potential usage in pharmaceuticals. The synthesis methods and resultant properties highlight the reactivity and functional group transformations significant for chemical and biological applications (Evans, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play crucial roles in the compound's applications. For instance, the crystal structure analysis provides insights into the compound's stability and solubility characteristics, which are essential for formulating pharmaceutical agents or materials (Nayak et al., 2013).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and degradation pathways are influenced by the compound’s molecular structure and functional groups. Studies on related compounds help in understanding these properties, which are crucial for developing new drugs or materials. For example, the analysis of similar fluorinated compounds can shed light on the metabolic stability and reactivity of the compound (Singh & Umemoto, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-2-3-13-10-20(11-15(13)19)17(22)9-8-16(21)12-4-6-14(18)7-5-12/h4-7,13,15H,2-3,8-11,19H2,1H3/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMNNGMCIGZMIU-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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